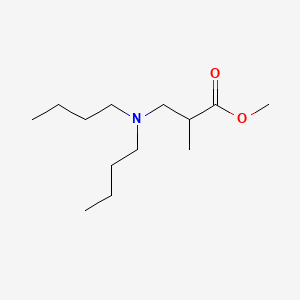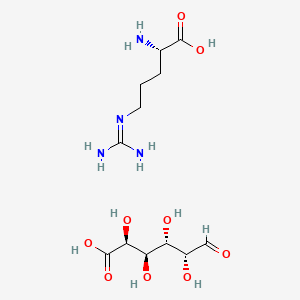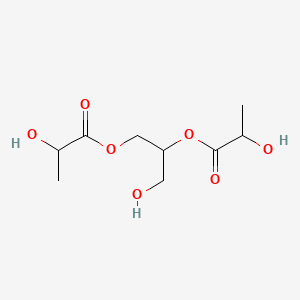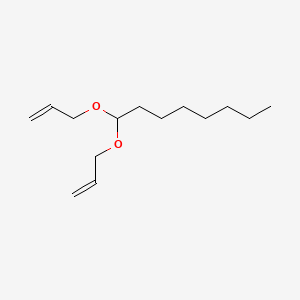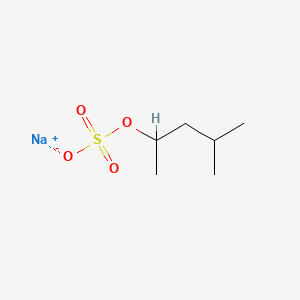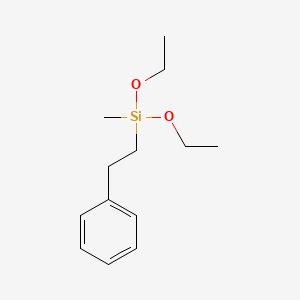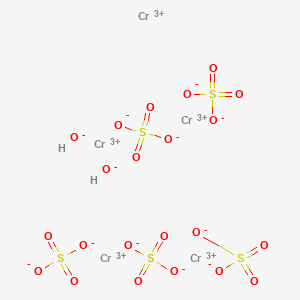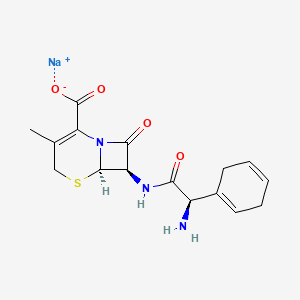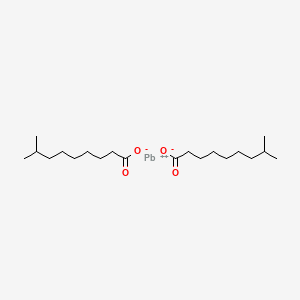
Lead(II) isodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead(II) isodecanoate is an organometallic compound with the chemical formula Pb(C10H19O2)2. It is a lead salt of isodecanoic acid, where lead is in the +2 oxidation state. This compound is known for its applications in various industrial processes, particularly in the field of lubrication and as a stabilizer in certain types of plastics.
準備方法
Synthetic Routes and Reaction Conditions: Lead(II) isodecanoate can be synthesized through a reaction between lead(II) oxide (PbO) and isodecanoic acid (C10H20O2). The reaction typically involves heating the reactants under reflux conditions to ensure complete reaction and formation of the lead salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves the controlled addition of isodecanoic acid to a suspension of lead(II) oxide in an organic solvent. The mixture is then heated to facilitate the reaction, and the product is purified through filtration and recrystallization processes to achieve high purity levels.
化学反応の分析
Types of Reactions: Lead(II) isodecanoate undergoes several types of chemical reactions, including:
Oxidation: Lead(II) can be oxidized to lead(IV) under specific conditions.
Reduction: Lead(II) can be reduced to metallic lead.
Substitution: The isodecanoate ligands can be substituted by other carboxylates or ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Carboxylic acids or other ligands in the presence of a suitable catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Lead(IV) compounds or oxides.
Reduction: Metallic lead.
Substitution: New lead carboxylates or organometallic compounds.
科学的研究の応用
Lead(II) isodecanoate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other lead-based compounds and materials.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to lead toxicity.
Medicine: Explored for its potential use in radiopharmaceuticals for imaging and therapy.
Industry: Utilized as a lubricant additive and stabilizer in the production of certain types of plastics and polymers.
作用機序
The mechanism by which lead(II) isodecanoate exerts its effects involves the interaction of lead ions with various molecular targets. Lead ions can bind to proteins, enzymes, and nucleic acids, disrupting their normal function. This can lead to oxidative stress, inhibition of enzyme activity, and interference with cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Lead(II) acetate: Another lead salt with similar properties but different applications.
Lead(II) stearate: Used as a stabilizer in plastics, similar to lead(II) isodecanoate.
Lead(II) chloride: Commonly used in laboratory settings for various chemical reactions.
Uniqueness: this compound is unique due to its specific structure and the presence of isodecanoate ligands, which impart distinct physical and chemical properties. Its applications in lubrication and plastic stabilization are particularly noteworthy, setting it apart from other lead compounds.
特性
CAS番号 |
84852-34-6 |
|---|---|
分子式 |
C20H38O4Pb |
分子量 |
550 g/mol |
IUPAC名 |
lead(2+);8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Pb/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChIキー |
QMCBXDKFCYNTSF-UHFFFAOYSA-L |
正規SMILES |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Pb+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


